Cas no 1333907-62-2 (Purpurquinone C)

Purpurquinone C structure
Productnaam:Purpurquinone C
Purpurquinone C Chemische en fysische eigenschappen
Naam en identificatie
-
- 1333907-62-2
- CHEBI:69471
- (7R,8aS)-8a-hydroxy-7-methyl-6,8-dioxo-3-[(1E)-prop-1-en-1-yl]-6,7,8,8a-tetrahydro-1H-isochromen-7-yl 2,4-dihydroxy-6-methylbenzoate
- Benzoic acid, 2,4-dihydroxy-6-methyl-, (7R,8aS)-6,7,8,8a-tetrahydro-8a-hydroxy-7-methyl-6,8-dioxo-3-(1E)-1-propen-1-yl-1H-2-benzopyran-7-yl ester
- Purpurquinone C
- CHEMBL1823110
- Q27137809
- DTXSID201100671
-
- Inchi: 1S/C21H20O8/c1-4-5-14-7-12-8-16(24)20(3,19(26)21(12,27)10-28-14)29-18(25)17-11(2)6-13(22)9-15(17)23/h4-9,22-23,27H,10H2,1-3H3/b5-4+/t20-,21-/m1/s1
- InChI-sleutel: MZHBZSGFVGKNQP-QLAYCGNHSA-N
- LACHT: O(C(C1C(=CC(=CC=1C)O)O)=O)[C@]1(C)C(C=C2C=C(/C=C/C)OC[C@@]2(C1=O)O)=O
Berekende eigenschappen
- Exacte massa: 400.11581759g/mol
- Monoisotopische massa: 400.11581759g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 4
- Complexiteit: 825
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 130Ų
- XLogP3: 2.3
Purpurquinone C Gerelateerde literatuur
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Sui-Qun Yang,Qi Song,Xiao-Ming Li,Xin Li,Hong-Lei Li,Ling-Hong Meng,Bin-Gui Wang Org. Biomol. Chem. 2023 21 2575
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